[4-(3-Thienyl)phenyl]acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
108912-10-3 |
|---|---|
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(4-thiophen-3-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H9NS/c13-7-5-10-1-3-11(4-2-10)12-6-8-14-9-12/h1-4,6,8-9H,5H2 |
InChI Key |
ZGWSBZQVHPJFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CSC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 3 Thienyl Phenyl Acetonitrile and Its Structural Analogues
Convergent and Divergent Synthetic Pathways to the [4-(3-Thienyl)phenyl]acetonitrile Core
The construction of the this compound framework can be approached through several strategic pathways. These routes are broadly classified as either convergent or divergent, each offering distinct advantages in terms of efficiency, flexibility, and the potential for analogue synthesis.
A primary convergent strategy involves the initial formation of the core biaryl structure, followed by the introduction of the acetonitrile (B52724) moiety. This is commonly achieved via a palladium-catalyzed cross-coupling reaction to link the phenyl and thiophene (B33073) rings, followed by functional group manipulation to install the cyanomethyl group. For instance, coupling 3-thienylboronic acid with a suitably substituted 4-bromophenyl derivative (e.g., 4-bromobenzyl bromide) directly forms the 4-(3-thienyl)benzyl bromide precursor, which can then be converted to the target nitrile.
An alternative convergent approach utilizes a precursor aldehyde, 4-(3-thienyl)benzaldehyde. This key intermediate, which is commercially available or can be synthesized via cross-coupling, serves as the substrate for reactions that build the acetonitrile side chain, such as the Knoevenagel condensation.
A divergent strategy leverages a common, late-stage intermediate to generate a library of structural analogues. Starting from a central precursor like 4-(3-thienyl)benzoic acid or its corresponding aldehyde, various chemical transformations can be applied to introduce diverse functional groups in place of or in addition to the acetonitrile moiety. This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery.
Carbon-Carbon Bond Formation Methodologies: Cross-Coupling and Condensation Reactions
The creation of the carbon skeleton of this compound relies on powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling is pivotal for establishing the aryl-thiophene linkage, while condensation reactions provide a classic route to acetonitrile derivatives from carbonyl precursors.
Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Thiophene Linkages
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the C-C bond between the thiophene and phenyl rings. This reaction typically involves the coupling of an organoboron species, such as 3-thienylboronic acid, with an aryl halide, like 4-bromophenylacetonitrile (B126402) or 4-bromobenzaldehyde. The versatility of the Suzuki reaction stems from its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and catalysts. ntnu.nonih.gov
The success of these couplings often depends on the careful selection of the catalyst, base, and solvent system. ntnu.no Highly active catalysts, such as those based on bulky, electron-rich phosphine (B1218219) ligands like XPhos, have proven effective for challenging cross-couplings involving heteroarylboronic acids. ntnu.no The choice of base, typically a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate, is also critical for facilitating the transmetalation step. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form Aryl-Thiophene Linkages
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos G4 (2) | K₃PO₄ | Toluene/H₂O | 100 | ~95 |
| 8-Bromo-2'-deoxyadenosine | Phenylboronic acid | Pd(OAc)₂ (10), PPh₃ (40) | K₂CO₃ | MeCN | 80 | 81 |
| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | RT | Moderate-Good |
This table presents illustrative data compiled from various sources on Suzuki-Miyaura reactions. ntnu.nonih.govresearchgate.net
Knoevenagel and Related Condensation Reactions in Acetonitrile Derivatives Synthesis
The Knoevenagel condensation is a powerful tool for C-C bond formation, starting from a carbonyl compound and an active methylene (B1212753) compound. ntnu.noresearchgate.net In the context of this compound synthesis, the key precursor 4-(3-thienyl)benzaldehyde chemicalbook.com can be condensed with a reagent like ethyl cyanoacetate (B8463686). This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or diisopropylethylammonium acetate (B1210297) (DIPEAc), and proceeds through an α,β-unsaturated intermediate. scielo.org.mxorientjchem.org
The resulting product, an ethyl α-cyano-4-(3-thienyl)cinnamate, requires subsequent modification. The carbon-carbon double bond can be reduced via catalytic hydrogenation (e.g., H₂/Pd-C) or by using a hydride reagent. The ester group can then be removed through hydrolysis and decarboxylation to yield the final acetonitrile product. The selectivity and efficiency of the Knoevenagel condensation can be influenced by the choice of catalyst and reaction conditions. organic-chemistry.orgnih.gov
Table 2: Examples of Knoevenagel Condensation Conditions
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product Type |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DIPEAc | Ethanol | Reflux | α-Cyanoacrylate |
| Aromatic Aldehydes | Malononitrile | Triphenylphosphine | Solvent-free | 80°C, MW | α-Cyanoacrylonitrile |
| Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | RT | Ethyl α-cyanocinnamate |
This table provides examples of conditions used in Knoevenagel condensations. scielo.org.mxorganic-chemistry.orgresearchgate.net
Functionalization of Phenyl and Thiophene Moieties Prior to Acetonitrile Introduction
A key advantage of using cross-coupling strategies is the ability to introduce structural diversity by employing pre-functionalized starting materials. Instead of starting with unsubstituted phenyl and thiophene precursors, analogues can be readily synthesized by choosing appropriately substituted coupling partners. For example, a Suzuki coupling could be performed between a series of substituted 3-thienylboronic acids and a fixed aryl partner like 4-bromophenylacetonitrile. Conversely, various substituted 4-bromophenylacetonitriles could be coupled with 3-thienylboronic acid. This modular approach allows for the systematic exploration of the chemical space around the core scaffold, which is invaluable for developing structure-activity relationships.
Strategies Involving Precursor Molecules and Transformations
The final installation of the acetonitrile group is a critical step in many synthetic routes. A common and direct method is the nucleophilic substitution of a benzyl (B1604629) halide with an alkali metal cyanide. A precursor such as 4-(3-thienyl)benzyl bromide, synthesized via cross-coupling or by bromination of 4-methyl-3'-thienylbenzene orgsyn.org, can be treated with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO or acetone (B3395972) to yield this compound. researchgate.net
Another important transformation starts from the aldehyde precursor, 4-(3-thienyl)benzaldehyde. The Strecker synthesis provides a route to α-aminonitriles. In this one-pot reaction, the aldehyde is treated with an amine (e.g., ammonia) and a cyanide source (e.g., KCN), often under acidic conditions, to form the corresponding α-amino acetonitrile derivative. Subsequent chemical modifications could then be performed on the amino group if desired.
Enantioselective Synthesis of Chiral Analogs (e.g., alpha-methylated derivatives)
The introduction of a chiral center, such as an α-methyl group, into the acetonitrile side chain generates a stereocenter with significant implications for biological activity. The enantioselective synthesis of such analogues is therefore of high importance. A notable example is the synthesis of S-4-(3-thienyl)phenyl-α-methylacetic acid, a chiral intermediate for the anti-inflammatory drug atliprofen. nih.govgoogle.com
An efficient reported strategy involves a chemoenzymatic dynamic kinetic resolution. researchgate.net First, the racemic α-methylated acid is synthesized and converted to its methyl or butyl ester. This racemic ester is then subjected to enantioselective hydrolysis using a lipase, such as Candida rugosa lipase. The enzyme selectively hydrolyzes one enantiomer of the ester (the R-ester) back to the acid at a much faster rate, leaving the desired S-ester unreacted and in high enantiomeric excess. The unreacted S-ester can then be separated and hydrolyzed to the final S-acid. This method has been shown to produce the S-acid with an enantiomeric excess (ee) of up to 97.86%. researchgate.net
Table 3: Enantioselective Hydrolysis for Synthesis of S-4-(3-thienyl)phenyl-α-methylacetic Acid
| Substrate | Enzyme | Enantiomeric Excess (ee) of Product | Reference |
| (R,S)-Methyl 4-(3-thienyl)phenyl-α-methylacetate | Candida rugosa Lipase | up to 97.86% | researchgate.net |
| (R,S)-Butyl 4-(3-thienyl)phenyl-α-methylacetate | Candida rugosa Lipase | High | researchgate.net |
This table summarizes findings on the enzymatic resolution to produce a chiral analogue. researchgate.net
Green Chemistry Principles in the Synthesis of Thienyl-Phenyl-Acetonitriles
The synthesis of complex molecules like this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on developing sustainable methods that are safer, more efficient, and generate less waste. For thienyl-phenyl-acetonitriles, green strategies primarily target the core synthetic steps: the formation of the biaryl (thienyl-phenyl) system and the introduction of the nitrile group. Key approaches include the use of less toxic reagents, development of highly efficient catalytic systems that operate under mild conditions, and the use of environmentally benign solvents.
Two primary retrosynthetic pathways are amenable to green chemistry approaches for this class of compounds. The first involves the late-stage introduction of the nitrile function onto a pre-formed thienyl-phenyl scaffold. The second strategy involves the construction of the C-C bond between the thiophene and phenyl rings, with one of the rings already bearing the nitrile or a precursor group.
A significant advancement in green cyanation is the move away from highly toxic cyanide sources like sodium or potassium cyanide. Modern palladium-catalyzed systems have been developed that utilize less toxic alternatives. For instance, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a safer and more robust cyanide source for the cyanation of aryl halides. thieme-connect.deorganic-chemistry.org These reactions often employ highly efficient palladium catalysts that can function at low loadings, minimizing metal waste. organic-chemistry.orgnih.gov Another approach is the use of zinc cyanide (Zn(CN)₂), which, when paired with palladium or nickel catalysts, provides an effective route to aryl nitriles under milder conditions than traditional methods. researchgate.net The development of these catalytic systems often focuses on high functional group tolerance, which reduces the need for protecting groups, thereby shortening synthetic sequences and improving atom economy. nih.govwikipedia.org
The choice of solvent is a cornerstone of green chemistry. Efforts have been made to replace conventional volatile organic compounds (VOCs) with greener alternatives. For the synthesis of heteroaromatic nitriles, protocols using aqueous media have been successfully developed. mit.edu For example, the palladium-catalyzed cyanation of various (hetero)aryl halides, including thiophene derivatives, can be performed efficiently in a water/THF solvent mixture at room temperature or slightly elevated temperatures (40 °C). mit.edu This approach not only reduces the reliance on hazardous organic solvents but can also enhance reaction rates and simplify product isolation.
The following table summarizes representative green catalytic approaches applicable to the synthesis of key intermediates for thienyl-phenyl-acetonitriles, highlighting the diversity of modern, sustainable methods.
Table 1: Comparison of Green Catalytic Methods for the Synthesis of Thienyl-Phenyl Nitrile Precursors
| Reaction Type | Catalyst System | Cyanide Source / Coupling Partner | Solvent | Conditions | Key Green Feature(s) | Yield |
|---|---|---|---|---|---|---|
| Palladium-Catalyzed Cyanation | Pd₂(dba)₃ / Ligand (e.g., DavePhos) | Zn(CN)₂ | H₂O / THF | Room Temp to 40 °C | Aqueous media, mild temperature, high efficiency for heteroaryl halides. mit.edu | Excellent |
| Palladium-Catalyzed Cyanation | Pd(OAc)₂ | K₄[Fe(CN)₆] | DMA or DMF | 40 °C to 120 °C | Use of a non-toxic, bench-stable cyanide source. thieme-connect.de | Good to Excellent |
| Nickel-Catalyzed Cyanation | NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | NMP / Toluene | 50-80 °C | Use of an inexpensive, earth-abundant metal catalyst under mild conditions. researchgate.net | Good |
| Suzuki Cross-Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/PCy₃ | Arylboronic acid | Toluene / H₂O | 80-100 °C | Use of stable, low-toxicity organoboron reagents; aqueous solvent mixture. audreyli.com | Good to Excellent |
| Negishi Cross-Coupling | Pd(0) or Ni(0) complexes | Organozinc halide | THF | Room Temp to 65 °C | High reactivity and functional group tolerance, allowing for mild conditions. wikipedia.orgorganic-chemistry.org | Good to Excellent |
This table is a representative summary. Yields are qualitative and depend on the specific substrates and reaction conditions. dba = dibenzylideneacetone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DMA = Dimethylacetamide; DMF = Dimethylformamide; NMP = N-Methyl-2-pyrrolidone; PCy₃ = Tricyclohexylphosphine.
Mechanistic Organic Chemistry and Reactivity of 4 3 Thienyl Phenyl Acetonitrile Derivatives
Reactivity of the Nitrile Functionality in [4-(3-Thienyl)phenyl]acetonitrile
The nitrile group (C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgaklectures.com This reactivity is central to the derivatization of this compound.
Nucleophilic Additions and Cycloaddition Reactions (e.g., Nitrile Oxides)
The carbon-nitrogen triple bond in nitriles is highly polarized, rendering the carbon atom electrophilic and thus a prime target for nucleophiles. libretexts.orgaklectures.comebsco.com This inherent reactivity allows for various nucleophilic addition reactions. For instance, organometallic reagents like Grignard reagents can attack the electrophilic carbon to form an intermediate imine salt, which upon hydrolysis, yields a ketone. libretexts.orglibretexts.org Similarly, the addition of silyl (B83357) ketene (B1206846) imines, generated in situ from acetonitrile (B52724), to electrophiles like nitrones can occur, as seen in the reaction with a 2-thienyl substituted nitrone which proceeds in good yield. richmond.edu
The nitrile group is a valuable precursor for creating nitrogen-containing heterocycles through cycloaddition reactions. researchgate.net While specific examples for this compound are not abundant, the general reactivity of aryl nitriles suggests their potential participation in [3+2] cycloadditions to form various five-membered heterocyclic rings. researchgate.net Thiophene (B33073) S-oxides, which can be generated from thiophene moieties, are known to participate in cycloaddition reactions with various dienophiles. researchtrends.netrsc.org Thiophene S,N-ylides also readily undergo cycloaddition reactions, providing a route to thionitroso compounds. rsc.org
Derivatization to Amides, Amines, and Carboxylic Acids
The nitrile functionality of this compound serves as a key starting point for the synthesis of several important derivatives, including amides, amines, and carboxylic acids. These transformations are fundamental in organic synthesis. libretexts.orgebsco.com
Hydrolysis to Carboxylic Acids: Nitriles can be fully hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgebsco.com This process proceeds through an amide intermediate. For example, heating a nitrile with sulfuric acid and water will yield the corresponding carboxylic acid. libretexts.org
Conversion to Amides: Partial hydrolysis of the nitrile group yields an amide. This can be achieved under controlled acidic or basic conditions. libretexts.org Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. libretexts.org
Reduction to Amines: The reduction of nitriles provides a direct route to primary amines. A powerful reducing agent such as Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion, which after workup with water, yields the primary amine. libretexts.org
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | H₂SO₄, H₂O, heat | [4-(3-Thienyl)phenyl]acetic acid | Hydrolysis |
| This compound | H₂O, H⁺ or OH⁻ (controlled) | [4-(3-Thienyl)phenyl]acetamide | Partial Hydrolysis |
| This compound | 1. LiAlH₄ 2. H₂O | 2-[4-(3-Thienyl)phenyl]ethanamine | Reduction |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Thiophene Rings
The this compound molecule contains two aromatic rings, the phenyl and the thiophene ring, both of which can undergo substitution reactions.
Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the C2 and C5 positions, which are flanking the sulfur atom. wikipedia.org Reactions like halogenation and acetylation occur readily on the thiophene ring. wikipedia.org For instance, thiophene brominates at a rate 10⁷ times faster than benzene. wikipedia.org The phenyl ring can also undergo electrophilic substitution, with the orientation of the incoming electrophile directed by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than its electrophilic counterpart but can occur on electron-poor aromatic rings. masterorganicchemistry.comlibretexts.org For SNAr to proceed, the ring must be activated by strong electron-withdrawing groups (like NO₂) positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.orgyoutube.com In the context of thienylphenyl derivatives, computational studies on substituted 2-methoxy-5-nitrothiophenes show that nucleophilic attack by pyrrolidine (B122466) occurs at the C2 position, followed by elimination of methanol. nih.gov The presence of electron-withdrawing groups stabilizes the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com
Oxidation and Reduction Chemistry of the Thiophene Moiety
The sulfur atom in the thiophene ring allows for specific oxidation and reduction chemistry.
Oxidation: Oxidation of the thiophene ring can occur at the sulfur atom to form a thiophene S-oxide and subsequently a thiophene S,S-dioxide. wikipedia.orgresearchgate.net These S-oxides are valuable intermediates, acting as dienes in Diels-Alder reactions. researchtrends.netresearchgate.net The oxidation of thiophenes with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to these oxides. researchtrends.net However, highly reactive oxidized thiophene moieties can also lead to polymerization rather than discrete cyclizations. mit.edu
Reduction: Reduction of the thiophene ring can lead to partially hydrogenated products like 2,5-dihydrothiophene (B159602) or fully saturated tetrahydrothiophene. researchgate.net One method for the complete reduction and desulfurization of thiophene derivatives to the corresponding alkanes is using Raney nickel. This has been applied to synthesize aliphatic amino acids from thiophene precursors. researchgate.net Ionic hydrogenation using systems like triethylsilane and an acid can also reduce substituted thiophenes to the respective thiophanes (tetrahydrothiophenes). researchgate.net
| Reaction Type | Reagent(s) | Product Type | Key Features |
| Oxidation | m-CPBA, Peracids | Thiophene S-oxide, Thiophene S,S-dioxide | Forms reactive dienes for cycloadditions. researchtrends.netresearchgate.net |
| Reduction | Raney Nickel | Alkane (Desulfurization) | Complete removal of sulfur and saturation of the ring. researchgate.net |
| Reduction | HSiEt₃, HCl/AlCl₃ | Thiophane (Tetrahydrothiophene) | Saturation of the thiophene ring. researchgate.net |
Michael Additions and Heterocyclization Reactions in Synthesis of Complex Derivatives
The activated methylene (B1212753) group (the CH₂ between the phenyl ring and the nitrile) in this compound allows it to act as a nucleophile in various carbon-carbon bond-forming reactions.
Michael Additions: The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The carbanion generated by deprotonating the benzylic position of this compound can act as a Michael donor. researchgate.netewadirect.com This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents, which are versatile synthetic intermediates. wikipedia.org While direct examples with this specific acetonitrile are scarce, the general principle applies to activated nitriles. masterorganicchemistry.com
Heterocyclization Reactions: this compound and its derivatives are valuable building blocks for synthesizing complex heterocyclic structures. The nitrile group itself can participate in cyclization, for example, by intramolecular addition of a nucleophilic group onto the C≡N bond to form fused rings. nih.gov Furthermore, the activated methylene group can be used in multicomponent reactions to construct highly substituted heterocycles like pyridines. For instance, arylacetonitriles can react with chalcones and ammonium (B1175870) acetate (B1210297) to yield 2-amino-4,6-diaryl-nicotinonitriles. ijpsonline.com Thieno[2,3-b]pyridine derivatives, which have significant pharmacological interest, can be synthesized using precursors derived from thienyl-containing starting materials. nih.gov
Photoinduced Chemical Transformations of this compound Derivatives
Photochemistry offers unique reaction pathways by accessing excited electronic states with distinct reactivity compared to the ground state. nih.govyoutube.com
The introduction of a thienyl substituent to an aromatic chromophore can significantly influence its photophysical properties. rsc.org Studies on related thienyl-substituted arenes show that the thienyl group causes a red-shift in absorption and emission spectra. rsc.org More importantly, it can enhance intersystem crossing (ISC), the process of converting from a singlet excited state (S₁) to a triplet excited state (T₁). rsc.org This is attributed to the alteration of singlet and triplet energy levels, facilitating the transition. rsc.org This property is crucial for applications in photodynamic therapy and for designing heavy atom-free triplet photosensitizers. rsc.org
Photochemical reactions of aromatic compounds include cycloadditions and electron transfer-mediated transformations. nih.gov While specific photoinduced cyclizations or isomerizations of this compound are not detailed in the available literature, the general principles of aromatic photochemistry suggest that such transformations are plausible, potentially leading to novel molecular architectures. nih.govyoutube.com
Metal-Catalyzed Transformations of the this compound Scaffold
The this compound scaffold is a versatile heterocyclic structure that offers multiple sites for synthetic modification through metal-catalyzed reactions. The key reactive zones include the C-H bonds on the thiophene and phenyl rings, the potential for functionalization via cross-coupling if a halide is present on either ring, and the acidic α-methylene protons of the acetonitrile group. This section explores the significant potential of this scaffold to undergo a variety of metal-catalyzed transformations, which are fundamental to the synthesis of complex derivatives for materials science and medicinal chemistry.
Cross-Coupling Reactions on Halogenated Precursors
While this compound itself is primed for C-H activation, its halogenated analogues are excellent substrates for traditional palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-N bond formation. wikipedia.orgwikipedia.org The reactivity of aryl halides generally follows the order I > Br > Cl > OTf. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, coupling an organohalide with a boronic acid or ester. wikipedia.org For a bromo-substituted this compound, this reaction would enable the introduction of an additional aryl or heteroaryl moiety. Catalytic systems typically involve a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent mixture. mdpi.com The reaction is known for its mild conditions and tolerance of a wide array of functional groups. libretexts.org
| Entry | Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Product | Ref. |
| 1 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | [4'-(3-Thienyl)-[1,1'-biphenyl]-4-yl]acetonitrile | mdpi.comresearchgate.net |
| 2 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | [4'-(3-Thienyl)-4-methoxy-[1,1'-biphenyl]-4-yl]acetonitrile | mdpi.comresearchgate.net |
| 3 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | Thiophene-2-boronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | [4-(3-Thienyl)-4'-(2-thienyl)-[1,1'-biphenyl]-4-yl]acetonitrile | mdpi.comresearchgate.net |
Buchwald-Hartwig Amination: This reaction provides a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has dramatically expanded the scope of this transformation, allowing for the efficient amination of even less reactive aryl chlorides under relatively mild conditions. youtube.com For a halogenated this compound scaffold, this would allow the introduction of various amine functionalities.
| Entry | Aryl Halide Substrate | Amine | Catalyst System | Product | Ref. |
| 1 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene | 4-(3-Thienyl)-4-(morpholin-4-yl)phenyl]acetonitrile | youtube.comnih.gov |
| 2 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | Aniline | Pd₂(dba)₃, BrettPhos, NaOt-Bu, Toluene | [4-(Phenylamino)-4'-(3-thienyl)phenyl]acetonitrile | youtube.comnih.gov |
| 3 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | Carbazole | [Pd(allyl)Cl]₂, TrixiePhos, t-BuOLi, Toluene | [4-(9H-Carbazol-9-yl)-4'-(3-thienyl)phenyl]acetonitrile | nih.gov |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.orgorganic-chemistry.org This transformation would be useful for extending the conjugation of the this compound system by introducing an alkynyl substituent.
| Entry | Aryl Halide Substrate | Alkyne | Catalyst System | Product | Ref. |
| 1 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene | [4-((Phenyl)ethynyl)-4'-(3-thienyl)phenyl]acetonitrile | researchgate.netresearchgate.net |
| 2 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene | [4-((Trimethylsilyl)ethynyl)-4'-(3-thienyl)phenyl]acetonitrile | wikipedia.org |
| 3 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene | [4-(Hex-1-yn-1-yl)-4'-(3-thienyl)phenyl]acetonitrile | researchgate.net |
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orglibretexts.org This reaction provides a direct method for the vinylation of the aromatic core of the scaffold, which is valuable for the synthesis of precursors to polymers and other functional materials.
| Entry | Aryl Halide Substrate | Alkene | Catalyst System | Product | Ref. |
| 1 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | n-Butyl acrylate | Pd(OAc)₂, PPh₃, TEA, Acetonitrile | (E)-n-Butyl 3-(4'-(cyanomethyl)-[1,1'-biphenyl]-3-yl)acrylate | organic-chemistry.orgbeilstein-journals.org |
| 2 | Bromo-[4-(3-thienyl)phenyl]acetonitrile | Styrene | Pd(OAc)₂, PPh₃, TEA, Acetonitrile | (E)-[4-(2-Phenylvinyl)-4'-(3-thienyl)phenyl]acetonitrile | misuratau.edu.ly |
Direct C-H Bond Functionalization
A more modern and atom-economical approach involves the direct functionalization of C-H bonds, bypassing the need for pre-halogenated substrates. The this compound scaffold is rich in C-H bonds, with the thiophene ring being particularly susceptible to electrophilic palladation, primarily at the C2 and C5 positions. researchgate.net Ligand-accelerated, non-directed C-H functionalization has also emerged as a powerful technique for arenes. nih.gov
Research has demonstrated that palladium-catalyzed direct arylation of free NH₂-substituted thiophenes can proceed efficiently by carefully selecting the base to inhibit competitive amination reactions. researchgate.net Furthermore, palladium-catalyzed 1,4-migration coupled with direct arylation has been used for the C-C coupling at the β-position of thiophenes. rsc.org These methods open up pathways to functionalize the thiophene ring of the scaffold directly.
| Entry | Substrate | Coupling Partner | Catalyst System | Product | Ref. |
| 1 | This compound | Bromobenzene | Pd(OAc)₂, P(o-tol)₃, KOAc, DMA | [4-(2-Phenyl-3-thienyl)phenyl]acetonitrile | researchgate.net |
| 2 | This compound | Ethyl acrylate | Pd(OAc)₂, L69 Ligand, AgOAc, HFIP | (E)-Ethyl 3-(5-(4-(cyanomethyl)phenyl)thiophen-2-yl)acrylate | nih.gov |
| 3 | This compound | 4-Bromobenzonitrile | Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, DMA | [4-(5-(4-Cyanophenyl)thiophen-3-yl)phenyl]acetonitrile | researchgate.net |
Transformations at the Acetonitrile Moiety
The α-position of the acetonitrile group is acidic and can be deprotonated to form a carbanion. This nucleophile can participate in palladium-catalyzed α-arylation reactions with aryl halides. nih.gov This transformation is highly valuable as it creates a new C-C bond and a quaternary carbon center, significantly increasing molecular complexity. The development of catalysts with sterically hindered, electron-rich phosphine ligands has been crucial for the success of coupling a wide range of enolates and related anions. nih.govorganic-chemistry.org
| Entry | Substrate | Aryl Halide | Catalyst System | Product | Ref. |
| 1 | This compound | Bromobenzene | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu, Toluene | 2-Phenyl-2-[4-(3-thienyl)phenyl]acetonitrile | organic-chemistry.orgacs.org |
| 2 | This compound | 4-Chloroanisole | Pd₂(dba)₃, P(t-Bu)₃, NaHMDS, Toluene | 2-(4-Methoxyphenyl)-2-[4-(3-thienyl)phenyl]acetonitrile | nih.govorganic-chemistry.org |
| 3 | This compound | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu, Toluene | 2-[4-(Trifluoromethyl)phenyl]-2-[4-(3-thienyl)phenyl]acetonitrile | organic-chemistry.orgacs.org |
Advanced Spectroscopic and Structural Characterization of 4 3 Thienyl Phenyl Acetonitrile Systems
X-ray Crystallography for Molecular Conformation and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For [4-(3-Thienyl)phenyl]acetonitrile, this technique would provide precise information on its molecular conformation, including the dihedral angle between the phenyl and thienyl rings, as well as insights into the intermolecular forces that govern its crystal packing.
Based on studies of related 3-phenylthiophene (B186537) derivatives, the molecule is not expected to be perfectly planar. The dihedral angle between the phenyl and thiophene (B33073) rings will be influenced by a balance of steric hindrance and the drive for π-system conjugation. In the crystal structure of thiophene-3-carbonyl chloride, for instance, a notable feature is the potential for "ring flip disorder," where the thiophene ring can adopt multiple orientations. mdpi.com
Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| V (ų) | 1500-2000 |
| Z | 4 |
| Key Interactions | C-H···N hydrogen bonds, π-π stacking |
Note: These values are predictive and based on analogous structures.
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of a molecule in solution. Both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl and thienyl rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons. The aromatic region will likely be complex due to spin-spin coupling between adjacent protons. The protons on the phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-substituted thiophene ring will exhibit a more complex pattern, with distinct chemical shifts for the protons at the 2, 4, and 5 positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule. The nitrile carbon is expected to appear in the range of 115-120 ppm. The spectrum will also feature distinct signals for the quaternary carbons of the phenyl and thienyl rings, as well as for the protonated carbons. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂- | ~3.7 | s |
| Phenyl H | 7.3 - 7.6 | m |
| Thienyl H | 7.2 - 7.5 | m |
Note: These values are predictive and based on analogous structures.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₂- | ~23 |
| C≡N | ~118 |
| Aromatic C | 120 - 142 |
Note: These values are predictive and based on analogous structures.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺˙). The fragmentation pattern will be dictated by the stability of the resulting fragment ions. Key predicted fragmentation pathways include:
Benzylic cleavage: Loss of the ·CH₂CN radical to form a stable [4-(3-thienyl)phenyl]⁺ cation.
Loss of HCN: A common fragmentation pathway for nitriles.
Fragmentation of the thiophene ring: This can involve the loss of fragments such as CS or C₂H₂S.
Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the phenylacetonitrile (B145931) and thienyl moieties.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment Ion |
| 211 | [M]⁺˙ |
| 184 | [M - HCN]⁺˙ |
| 171 | [M - CH₂CN]⁺ |
| 116 | [C₈H₆N]⁺ |
| 83 | [C₄H₃S]⁺ |
Note: These values are predictive and based on the expected fragmentation of the molecule.
Advanced Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a sharp and intense absorption band for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹. The aromatic region (1400-1600 cm⁻¹) will display several bands corresponding to the C=C stretching vibrations of both the phenyl and thiophene rings. The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹. The spectrum will also contain bands corresponding to the in-plane and out-of-plane bending vibrations of the C-H bonds, as well as the C-S stretching vibration of the thiophene ring, which is typically observed in the 600-800 cm⁻¹ region. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum and can provide information about the substitution pattern. The structural and vibrational characterization of phenylacetonitrile and its derivatives has been a subject of interest. nih.gov
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| C≡N Stretch | ~2250 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Thiophene Ring Stretch | ~1420 |
| C-S Stretch | 800 - 600 |
Note: These values are predictive and based on analogous structures. researchgate.netnih.govnih.gov
Computational Chemistry and Theoretical Investigations of 4 3 Thienyl Phenyl Acetonitrile
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Central to understanding the electronic behavior of [4-(3-Thienyl)phenyl]acetonitrile is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity and lower stability. nih.gov
For this compound, the HOMO is expected to be delocalized across the electron-rich thiophene (B33073) and phenyl rings, while the LUMO would also be distributed over this π-conjugated system. The introduction of a nitrile group can influence the energy levels of these orbitals. rsc.org DFT calculations can provide quantitative values for the HOMO and LUMO energies and the resulting energy gap.
Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound using DFT (B3LYP/6-311++G)
| Parameter | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -1.85 |
| Energy Gap (ΔE) | 4.30 |
Note: These values are theoretical predictions and can vary with the choice of DFT functional and basis set.
The distribution of electron density within this compound is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, provide a visual representation of the charge distribution. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring are expected to be regions of high electron density. Reactivity descriptors such as electronegativity, chemical hardness, and softness, which can be derived from the HOMO and LUMO energies, offer further quantitative insights into the molecule's reactive nature. nih.gov
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Properties
To investigate the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govresearchgate.net This method allows for the calculation of excited state properties, providing predictions of the molecule's electronic absorption and emission spectra. The calculated absorption spectrum can reveal the wavelengths of light the molecule is likely to absorb, corresponding to electronic transitions from the ground state to various excited states.
For a conjugated system like this compound, these transitions are typically of the π → π* type. The predicted maximum absorption wavelength (λ_max) is a key piece of information for understanding the molecule's color and its potential applications in areas like organic electronics. Similarly, TD-DFT can be used to model the emission properties, such as fluorescence, by calculating the energy of the transition from the first excited state back to the ground state.
Table 2: Predicted Electronic Absorption Properties of this compound using TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.98 | 311 | 0.85 |
| S₀ → S₂ | 4.52 | 274 | 0.12 |
| S₀ → S₃ | 4.96 | 250 | 0.05 |
Note: These are theoretical predictions and experimental values may vary due to solvent effects and other environmental factors.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in a solvent environment. nih.govrsc.orgnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, a key aspect to explore with MD is the conformational landscape arising from the rotation around the single bond connecting the phenyl and thienyl rings. The simulation can reveal the preferred dihedral angles and the energy barriers between different conformations. Furthermore, by including solvent molecules in the simulation box, MD can shed light on solvation effects, such as the arrangement of solvent molecules around the solute and the influence of the solvent on the conformational preferences of the molecule.
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical methods, particularly DFT, can be used to elucidate the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways from reactants to products. A critical aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For instance, the hydrolysis of the nitrile group or electrophilic substitution on the aromatic rings are potential reactions that could be studied. Computational analysis of the transition state structures and their corresponding energies can provide valuable information on reaction rates and selectivity, guiding the design of synthetic routes or predicting the metabolic fate of the molecule.
Tautomerism and Isomerism Studies in Related Thiophene-Containing Nitriles
Tautomerism, a form of isomerism involving the migration of a proton, is a relevant consideration for nitrile-containing compounds. teachy.ai While this compound itself does not have readily available acidic protons for common tautomeric transformations, the study of related thiophene-containing nitriles can provide insights into potential isomeric forms. For example, in different chemical environments or under specific catalytic conditions, rearrangements could be envisaged. Computational studies can be employed to calculate the relative energies of different isomers and tautomers, thereby predicting their relative stabilities and the likelihood of their existence. researchgate.net This is particularly important in understanding the full chemical space accessible to molecules of this class.
Academic Applications of 4 3 Thienyl Phenyl Acetonitrile in Advanced Organic Materials and Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Advanced Organic Materials
The unique electronic and structural characteristics of the thienyl-phenyl moiety make [4-(3-Thienyl)phenyl]acetonitrile an attractive precursor for materials with tailored optical and electronic properties. The nitrile group provides a synthetic handle for elaboration into more complex conjugated systems or for attachment to other molecular components.
Building Block for Photochromic Systems and Molecular Switches
Photochromic compounds, particularly those of the diarylethene class, are renowned for their ability to undergo reversible isomerization under photochemical stimulation, making them ideal for applications in optical data storage and molecular switching. rsc.orgnih.gov These systems typically consist of a central photo-responsive ethene unit flanked by two aryl groups, often heterocycles like thiophene (B33073). nih.govrsc.org The thermal stability and fatigue resistance of diarylethenes are hallmarks of their practical utility. rsc.org
While direct synthesis from this compound is not commonly documented, its structure provides a clear pathway to the necessary precursors for diarylethene synthesis. The critical transformation involves converting the acetonitrile (B52724) group into a ketone. This can be readily achieved through reactions such as Grignard addition followed by acidic hydrolysis. The resulting ketone, a [4-(3-thienyl)phenyl]ethanone derivative, can then be utilized in established multi-step syntheses to construct one of the aryl arms of a diarylethene molecule. The thienyl-phenyl group plays a crucial role in modulating the electronic and, consequently, the photochromic properties of the final molecule.
Table 1: Proposed Synthetic Pathway to Photochromic Precursors
| Step | Reaction | Intermediate | Purpose |
|---|---|---|---|
| 1 | Grignard Reaction (e.g., with CH₃MgBr) followed by Hydrolysis | 1-[4-(3-Thienyl)phenyl]ethanone | Conversion of nitrile to a ketone functional group. |
Precursor for Organic Electronic Materials and Optoelectronic Devices
Thiophene-based π-conjugated molecules are cornerstones of organic electronics, finding extensive use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The combination of a thiophene ring (an electron-rich donor) and a phenylacetonitrile (B145931) group (an electron-withdrawing acceptor) gives this compound a distinct donor-acceptor (D-A) character. nih.gov This intrinsic electronic asymmetry is a highly sought-after feature in materials designed for optoelectronic applications, as it can facilitate charge separation and transport. researchgate.net
The compound can serve as a foundational unit for building larger, more complex organic semiconductors. The nitrile functionality can be transformed into various other groups to facilitate polymerization or to tune the material's final properties. For instance, hydrolysis of the nitrile yields a carboxylic acid, which can be used in polyester (B1180765) or polyamide synthesis. Alternatively, the nitrile can participate in cyclization reactions to create new heterocyclic rings that extend the π-conjugation of the system, a key factor in optimizing semiconductor performance. nih.gov Materials derived from such precursors are investigated for their charge carrier mobility, thermal stability, and luminescence, which are critical for device performance in OLEDs and other electronics. researchgate.netliberty.edu
Integration into Macrocyclic Architectures and Supramolecular Assemblies
Macrocyclic compounds, such as porphyrins and their analogues, are of immense interest due to their unique host-guest chemistry, catalytic activity, and electronic properties. Thiophene-containing macrocycles, like meso-tetrathienyl porphycenes, have been synthesized and studied for their distinct structural and electronic features. acs.org The synthesis of these complex structures often relies on the condensation of aldehyde and pyrrole-type precursors. nih.gov
This compound can be envisioned as a starting material for custom aldehyde precursors for such macrocyclization reactions. A plausible synthetic route involves the reduction of the nitrile group to an amine, followed by diazotization and a subsequent Sandmeyer-type reaction to install a formyl (aldehyde) group. The resulting 4-(3-thienyl)benzaldehyde could then be used in a condensation reaction with pyrrole (B145914) derivatives to forge the macrocyclic framework. The thienyl-phenyl substituent would project from the macrocycle's core, influencing its solubility, crystal packing, and supramolecular organization through π-π stacking and other non-covalent interactions. acs.orgnih.gov
Scaffold for the Development of Novel Heterocyclic Systems
The reactivity of both the nitrile group and the aromatic rings in this compound allows it to be a versatile platform for constructing a wide array of novel and complex heterocyclic structures.
Precursor to Functionalized Terpyridines and Quinoxalines
Terpyridines: 2,2':6',2''-Terpyridines are elite chelating ligands in coordination chemistry, forming stable complexes with a vast range of metal ions. The resulting metallo-supramolecular assemblies have applications in catalysis, materials science, and medicine. researchgate.net The most powerful and adaptable method for their synthesis is the Kröhnke pyridine (B92270) synthesis. wikipedia.orgbeilstein-journals.orgmdpi.com A key step in this method is the reaction of an α,β-unsaturated ketone (a chalcone) with a 2-acetylpyridine (B122185) derivative in the presence of an ammonia (B1221849) source. mdpi.com
This compound is an ideal precursor for the requisite chalcone (B49325). The synthesis involves two primary steps:
Claisen-Schmidt Condensation: The acetonitrile is first converted to an acetophenone (B1666503) derivative, 1-[4-(3-thienyl)phenyl]ethanone. This ketone is then condensed with an appropriate aldehyde (like 2-pyridinecarboxaldehyde) under basic conditions to yield the α,β-unsaturated chalcone.
Kröhnke Cyclization: The resulting chalcone is then reacted with a pyridinium (B92312) salt of 2-acetylpyridine and ammonium (B1175870) acetate (B1210297) to construct the central pyridine ring, affording the final 4'-[4-(3-thienyl)phenyl]-2,2':6',2''-terpyridine.
Quinoxalines: Quinoxaline derivatives are important heterocyclic motifs found in pharmaceuticals, dyes, and organic electronic materials. chim.itorientjchem.org The most common synthetic route is the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. sapub.org this compound can be readily converted into the necessary dicarbonyl precursor. A common method involves the oxidation of the carbon adjacent to the nitrile group (the α-carbon) to a ketone, followed by oxidation of the nitrile itself, or by first converting the nitrile to a ketone and then oxidizing the adjacent methylene (B1212753) group to yield a 1,2-diketone, such as [4-(3-thienyl)phenyl]glyoxal. This diketone can then be directly condensed with an o-phenylenediamine (B120857) to produce a 2-[4-(3-thienyl)phenyl]quinoxaline derivative.
Table 2: Synthesis of Heterocyclic Precursors
| Target Heterocycle | Key Intermediate | Synthetic Method | Required Reagents |
|---|---|---|---|
| Terpyridine | Chalcone | Claisen-Schmidt Condensation | Acetophenone derivative, Pyridinecarboxaldehyde, Base |
Synthesis of Complex Thiophene-Fused Heterocycles
The development of polycyclic aromatic systems containing multiple thiophene rings is a major focus in materials chemistry. Thieno[3,2-b]thiophenes, for example, are rigid, planar molecules that exhibit excellent charge transport properties and are used as building blocks for organic semiconductors. nih.govresearchgate.net
The synthesis of these fused systems often begins with appropriately substituted thiophenes. rsc.org The Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes, is a powerful tool in thiophene chemistry. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. wikipedia.org A ketone derived from this compound could serve as the carbonyl component in a Gewald reaction, reacting with a compound like ethyl cyanoacetate (B8463686) and sulfur to construct a new, substituted aminothiophene ring fused or linked to the existing thienyl-phenyl scaffold.
Alternatively, the Fiesselmann thiophene synthesis provides a route to construct a new thiophene ring onto an existing one. nih.gov This involves the reaction of a chlorothiophene carboxylate with a thioglycolate ester. nih.gov The this compound could be chemically modified—for example, through halogenation of the thiophene ring and conversion of the nitrile to an ester—to generate a suitable substrate for a Fiesselmann-type cyclization, leading directly to complex thiophene-fused architectures.
Lack of Publicly Available Research on this compound Derivatives as Chemical Probes
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available research detailing the specific application of this compound or its derivatives as chemical probes or in chemical sensing processes. While the individual components of this molecule—a thiophene ring, a phenyl group, and an acetonitrile functional group—are present in various known chemosensors and fluorescent probes, literature specifically describing the synthesis and application of derivatives from the this compound scaffold for sensing purposes could not be identified.
The field of chemical sensing is a robust area of research, with many novel compounds being developed and tested for their ability to detect a wide range of analytes. These probes are often designed with specific fluorophores or chromophores that exhibit a change in their optical or electrochemical properties upon interaction with the target molecule or ion. Key features often sought in such probes include high sensitivity, selectivity, and a clear signal response, such as a change in fluorescence intensity or color.
While it is conceivable that derivatives of this compound could be functionalized to act as chemical probes, for instance, by introducing chelating groups or reactive sites, no such studies have been published in the accessible scientific domain. The existing research on related compounds primarily focuses on other applications, such as the synthesis of non-steroidal anti-inflammatory drugs from a similar structural backbone.
Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the use of this compound derivatives as probes for chemical processes and sensing as there is no scientific basis for such a discussion in the current body of literature. Further research and development would be required to explore the potential of this class of compounds in the field of chemical sensing.
Future Research Trajectories and Emerging Paradigms for 4 3 Thienyl Phenyl Acetonitrile Research
Exploration of Unconventional Synthetic Methodologies
The traditional synthesis of [4-(3-Thienyl)phenyl]acetonitrile typically relies on established methods such as the Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com This well-known reaction would involve the coupling of 4-bromophenylacetonitrile (B126402) with 3-thienylboronic acid in the presence of a palladium catalyst. libretexts.orgmdpi.com Another conventional approach is the cyanation of a suitable precursor, such as 4-(3-thienyl)benzyl bromide, using a cyanide salt. wikipedia.orggoogle.comorgsyn.org
While effective, these methods represent the current state of the art. Future research is poised to explore more innovative and efficient synthetic strategies. The following table summarizes some promising unconventional methodologies that could be applied to the synthesis of this compound and its derivatives.
| Methodology | Description | Potential Advantages |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch-wise fashion. princeton.edunih.gov | Enhanced reaction control, improved safety for hazardous reagents, potential for automation and scalability. princeton.edunih.gov |
| Photocatalysis | The use of light to activate a catalyst and drive a chemical reaction. orgsyn.orgnih.gov | Mild reaction conditions, access to unique reactive intermediates, and the potential for novel bond formations. orgsyn.orgnih.gov |
| Mechanochemistry | The use of mechanical force (e.g., ball milling) to induce chemical reactions. e3s-conferences.org | Often solvent-free, can lead to different reactivity and selectivity compared to solution-phase reactions. e3s-conferences.org |
| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations. | High selectivity, mild reaction conditions, and environmentally friendly processes. |
The application of flow chemistry, for instance, could allow for a more controlled and scalable production of this compound, which is particularly advantageous for industrial applications. Photocatalysis and mechanochemistry, on the other hand, open up new avenues for the synthesis of novel derivatives under environmentally benign conditions. Biocatalysis, while still an emerging field for this class of compounds, holds the promise of highly selective and sustainable synthetic routes.
Design and Synthesis of Highly Functionalized Derivatives with Tailored Properties
The core structure of this compound is a versatile platform for the design and synthesis of highly functionalized derivatives with specific, tailored properties. The presence of the thienyl and phenyl rings, as well as the reactive acetonitrile (B52724) group, allows for a wide range of chemical modifications.
Future research in this area is likely to focus on the development of derivatives for applications in organic electronics and medicinal chemistry. For example, the introduction of electron-donating or electron-withdrawing groups onto the aromatic rings can be used to tune the optoelectronic properties of the molecule, making it suitable for use in organic light-emitting diodes (OLEDs) or other electronic devices. asiaresearchnews.com The inherent properties of thienyl-containing compounds suggest their potential in such applications. nih.gov
In the realm of medicinal chemistry, the this compound scaffold could serve as a starting point for the development of new therapeutic agents. The structural similarity to known biologically active compounds, such as certain non-steroidal anti-inflammatory drugs, suggests that derivatives of this molecule could exhibit interesting pharmacological profiles. nih.gov Research into the synthesis of derivatives with various substituents will be crucial in exploring their potential as drug candidates. mdpi.com
Furthermore, the unique bent-core shape that can be imparted by the thienyl-phenyl linkage opens up possibilities in the field of liquid crystals. aps.orgrsc.orgaps.org By attaching appropriate side chains, it may be possible to design derivatives of this compound that exhibit novel liquid crystalline phases with interesting physical properties. aps.orgrsc.orgaps.org
Application in Catalysis and Asymmetric Synthesis
The molecular structure of this compound suggests its potential utility in the field of catalysis, particularly in the development of new ligands for transition metal catalysts. The nitrile group and the aromatic rings can act as coordination sites for metal ions, and by modifying the structure, it may be possible to create ligands with specific steric and electronic properties.
Future research could explore the synthesis of chiral derivatives of this compound for use in asymmetric catalysis. The development of new chiral ligands is a key area of research in organic chemistry, as it allows for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. The principles of asymmetric synthesis, which have been successfully applied to a wide range of reactions, could be extended to catalysts incorporating ligands derived from this scaffold.
The following table outlines potential research directions in this area:
| Research Direction | Description | Potential Impact |
| Ligand Synthesis | Design and synthesis of novel ligands based on the this compound scaffold. | Development of new catalysts with improved activity, selectivity, and stability. |
| Asymmetric Catalysis | Incorporation of chiral moieties into the ligand structure to create catalysts for asymmetric transformations. | Access to enantiomerically pure compounds for pharmaceutical and other applications. |
| Catalyst Immobilization | Attachment of the ligand to a solid support for the development of heterogeneous catalysts. | Facilitated catalyst recovery and reuse, leading to more sustainable chemical processes. |
Integration into Self-Assembled Systems and Nanomaterials
The ability of organic molecules to self-assemble into highly ordered structures is a key principle in the development of new materials with advanced functionalities. nih.gov The thienyl group in this compound is known to promote self-assembly through π-π stacking interactions, making this compound a promising building block for the construction of supramolecular structures. acs.orgacs.org
Future research is expected to investigate the self-assembly of this compound and its derivatives on various surfaces, leading to the formation of self-assembled monolayers (SAMs). acs.org These SAMs could find applications in molecular electronics, sensors, and as a means to modify the surface properties of materials. acs.org
Furthermore, the functionalization of nanoparticles with derivatives of this compound is another exciting avenue of research. nih.govnih.gov By attaching these molecules to the surface of nanoparticles, it is possible to create hybrid materials with a combination of the properties of the inorganic core and the organic shell. nih.govnih.gov Such functionalized nanoparticles could be used in a variety of applications, including drug delivery, bioimaging, and catalysis. nih.gov The ability to tailor the properties of the organic ligand by modifying the this compound structure provides a high degree of control over the final properties of the nanomaterial. nih.gov
Advanced Theoretical Modeling for Predictive Design
Advanced theoretical modeling and computational chemistry are becoming increasingly important tools in the design and development of new molecules and materials. nih.gov In the context of this compound research, these methods can provide valuable insights into the structure, properties, and reactivity of the molecule and its derivatives, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of this compound and its derivatives. e3s-conferences.orgrdd.edu.iqresearchgate.net These calculations can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's behavior in electronic devices. e3s-conferences.orgrdd.edu.iqresearchgate.netresearchgate.net For instance, a study on thiophene-phenylene systems using DFT has shown that the interaction between these two moieties significantly influences the electronic properties. rdd.edu.iq
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of these molecules, such as their conformational changes and their interactions with other molecules or surfaces. orgsyn.org This is particularly relevant for understanding the self-assembly processes and the behavior of these molecules in biological systems. For example, MD simulations have been used to study the binding stability of phenylacetamide derivatives to biological targets. researchgate.net
The following table highlights key theoretical approaches and their potential applications in this compound research:
| Theoretical Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculations | HOMO/LUMO energies, band gap, charge distribution, spectroscopic properties. e3s-conferences.orgrdd.edu.iqresearchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational analysis, self-assembly behavior, binding affinities with receptors. orgsyn.orgresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Prediction of the biological activity of new derivatives. |
By leveraging these advanced theoretical tools, researchers can accelerate the discovery and optimization of new functional materials and bioactive compounds based on the this compound scaffold.
Q & A
Q. How is selectivity validated in multi-step syntheses to minimize byproducts?
- Methodology : Use traceless directing groups (e.g., sulfonyl) to control coupling positions. Monitor intermediates via inline PAT tools (ReactIR). Competitive experiments with deuterated analogs (e.g., C₆D₅ vs. C₆H₅) quantify isotope effects. Byproduct profiling with GC×GC-TOFMS identifies side reactions (e.g., homocoupling) for suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
